

herbacetin physicochemical characteristics

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Compound Focus: Herbacetin

CAS No.: 527-95-7

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Physicochemical and ADMET Properties

The table below summarizes the core structural and predicted properties of **herbacetin**, which influence its behavior in biological systems.

Property	Description / Value
Common Name	Herbacetin [1]
Systematic Name	3,5,7,8-Tetrahydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one [1]
Molecular Formula	C ₁₅ H ₁₀ O ₇ [1]
Exact Mass	302.0427 Da [1]
Classification	Flavonol (a subclass of flavonoids) [2]
Hydrogen Bond Donors	5 [1]
Hydrogen Bond Acceptors	7 [1]
Calculated logP	2.89 [1]

Property	Description / Value
Topological Polar Surface Area (TPSA)	131.36 Å ² [1]
Bioavailability Challenge	Like most flavonoids, herbacetin has low aqueous solubility and bioavailability, limiting its drug development potential. Strategies such as creating inclusion complexes or nanostructures can significantly improve these parameters. [3]

For its glycosylated derivative, **Herbacetin 7-glucoside**, the key properties are:

Property	Description / Value
Common Name	Herbacetin 7-glucoside (Herbacintrin) [4]
Molecular Formula	C ₂₁ H ₂₀ O ₁₂ [4]
Exact Mass	464.0955 Da [4]
Calculated logP	2.08 [4]
Topological Polar Surface Area (TPSA)	212.58 Å ² [4]

Documented Biological Activities & Mechanisms

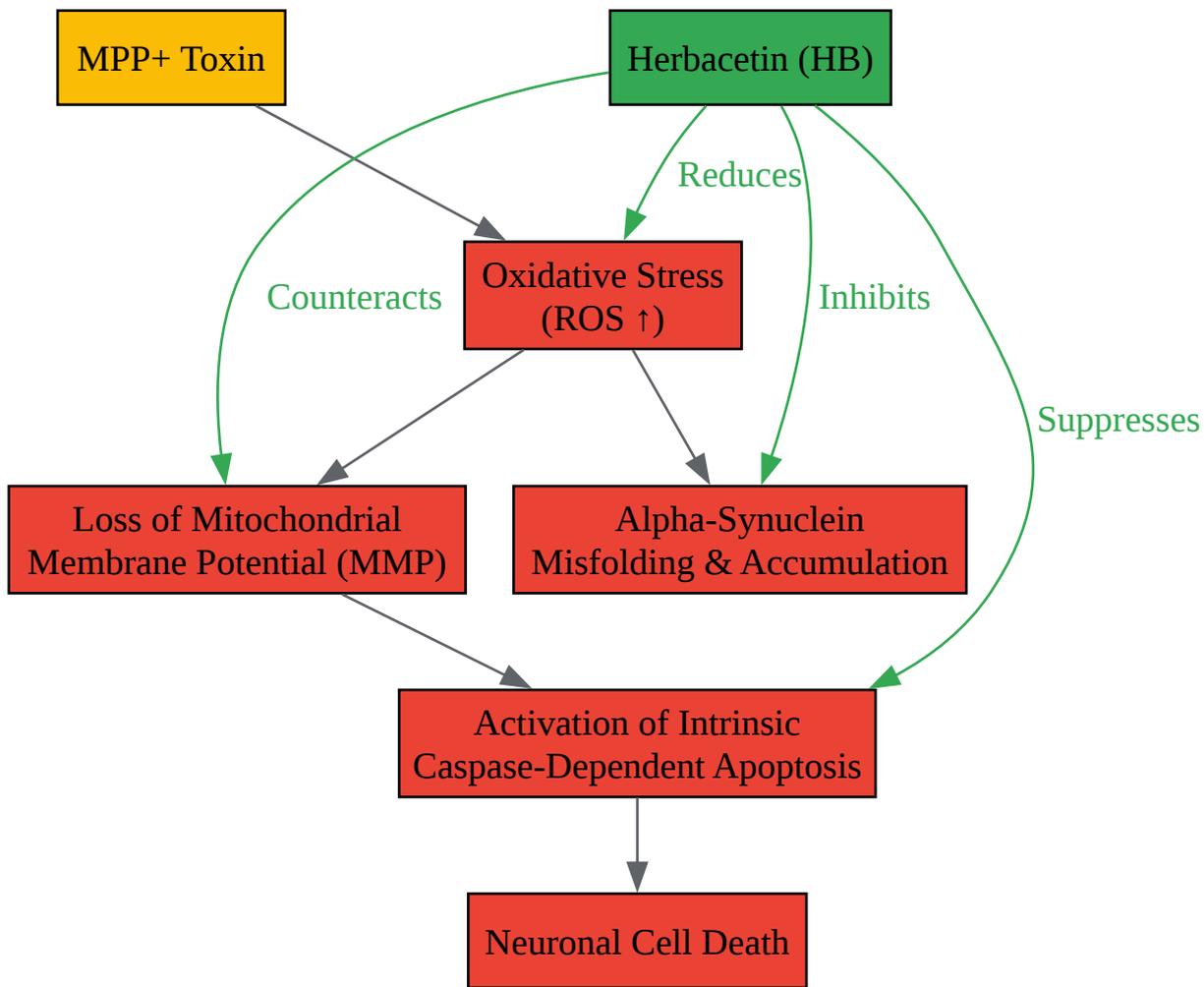
Preclinical studies have identified several key biological activities for **herbacetin**.

Activity	Proposed Mechanism / Molecular Target	Experimental Model
Antidiabetic / Anti-obesity	Regulates hepatic lipid metabolizing enzymes; reduces lipid accumulation and improves insulin sensitivity. [5]	C57BL/6 J mice with high-fat-diet-induced insulin resistance. [5]
Neuroprotective	Reduces oxidative stress and alpha-synuclein accumulation; inhibits intrinsic	Human dopaminergic neuroblastoma cells exposed to MPP ⁺ neurotoxin (a

Activity	Proposed Mechanism / Molecular Target	Experimental Model
	caspase-dependent apoptotic pathway. [6]	Parkinson's disease model). [6]

| **Enzyme Inhibition** | **Ornithine Decarboxylase (ODC)**: Selective, dose-dependent inhibitor. [1] **Acetylcholinesterase (AChE)**: $IC_{50} = 1.37 \mu M$. [1] **Cytochrome P450 3A4 (CYP3A4)**: $IC_{50} = 32 \pm 8 \mu mol/L$. [2] | *In vitro* assays (recombinant enzymes, cancer cell lines, HCT116 xenograft mice for ODC). [1] [2] | | **Anticancer** | Suppresses anchorage-independent growth and tumor growth in xenograft models; inhibits ERK1/2 and p90RSK phosphorylation and AP-1 activation. [1] | HCT116 and HT29 colon cancer cells; HCT116 xenograft mice. [1] |

The neuroprotective mechanism of **herbacetin** against Parkinson's disease pathology can be visualized as follows:



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Herbacetin counteracts MPP⁺-induced neurotoxicity through multiple pathways.

Key Experimental Protocols

For researchers looking to replicate or build upon these findings, here are summaries of the key methodologies used in the cited studies.

Protocol: High-Fat-Diet-Induced Insulin Resistance Model

This protocol assesses the anti-metabolic syndrome activity of **herbacetin** *in vivo*.

- **Animal Model:** C57BL/6J mice [5]
- **Induction of Condition:**
 - **OIR Control Group:** Fed a high-percent dietary fat diet for 12 weeks to induce obesity-associated insulin resistance (OIR). [5]
- **Treatment:**
 - **Herbacetin Group:** OIR mice administered **herbacetin**. [5]
 - **Normal Group:** Fed a standard diet. [5]
- **Key Outcome Measurements:**
 - **Physiological:** Body weight, calorie intake. [5]
 - **Blood Biochemistry:** Plasma glucose, insulin, HbA1c levels, and HOMA-IR calculation. [5]
 - **Liver Analysis:** Lipid profile (cholesterol, triglycerides, free fatty acids), and activity of lipid-metabolizing enzymes (e.g., fatty acid synthase, carnitine palmitoyltransferase). [5]
 - **Gene Expression:** Hepatic mRNA levels of genes involved in lipid regulation (e.g., SREBP-1, PPAR α). [5]

Protocol: In Vitro CYP3A4 Inhibition Assay

This fluorimetric method is used to evaluate the potential for **herbacetin** to cause food-drug interactions by inhibiting a major metabolizing enzyme.

- **Enzyme Source:** Human recombinant CYP3A4 Baculosomes. [2]
- **Reaction Conditions:**
 - **Buffer:** 100 mmol/L potassium phosphate buffer, pH 8.0. [2]
 - **Cofactor:** NADP⁺ (1000 μ mol/L), supplied via a regeneration system (Glucose-6-phosphate and G6P dehydrogenase). [2]
 - **Substrate:** A proprietary resorufin-based fluorogenic substrate (Vivid BOMR substrate). [2]
 - **Temperature:** 29°C. [2]
- **Assay Procedure:**
 - Pre-incubate **herbacetin** (test compound) or ketoconazole (positive control inhibitor) with the enzyme and regeneration system for 10 minutes. [2]
 - Initiate the reaction by adding the substrate and NADP⁺ mixture. [2]
 - Monitor fluorescence continuously (Ex/Em = 535/590 nm) for 30 minutes. [2]
- **Data Analysis:**
 - Calculate the initial rate of fluorescence increase for each well. [2]
 - Determine the percentage inhibition relative to the control (no inhibitor) reaction. [2]
 - Generate dose-response curves to calculate the IC₅₀ value (concentration that inhibits 50% of enzyme activity). [2]

Research Implications and Future Directions

The data indicates **herbacetin** is a multifaceted molecule with therapeutic potential for metabolic, neurological, and oncological diseases. Its primary challenge for drug developers is its inherently **low bioavailability**, a common issue for flavonoids [3]. Future research should prioritize:

- **Formulation Strategies:** Investigating advanced delivery systems like phospholipid complexes, inclusion complexes (e.g., with cyclodextrins), and nanostructures to enhance solubility and absorption [3].
- **Lead Optimization:** Exploring synthetic analogs of **herbacetin** to improve its drug-like properties while maintaining or enhancing its biological activity.
- **Comprehensive ADMET Studies:** Conducting more detailed in vivo pharmacokinetic, toxicity, and metabolism studies to fully assess its suitability as a drug candidate.

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